4-Ethyl-4-methylpiperidin-1-amine
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Overview
Description
4-Ethyl-4-methylpiperidin-1-amine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The compound’s structure includes an ethyl and a methyl group attached to the piperidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methylpiperidin-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions for efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various substituted piperidines with high diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methylpiperidin-1-amine can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of imine intermediates to amines.
Substitution: Nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides like methyl iodide (CH3I) under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
4-Ethyl-4-methylpiperidin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylpiperidin-1-amine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Ethyl-4-methylpiperidin-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-ethyl-4-methylpiperidin-1-amine |
InChI |
InChI=1S/C8H18N2/c1-3-8(2)4-6-10(9)7-5-8/h3-7,9H2,1-2H3 |
InChI Key |
QKTLECUCXRSDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)N)C |
Origin of Product |
United States |
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